

# Fimepinostat MYC-altered disease response validation

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## Compound Focus: Fimepinostat

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## Clinical Validation in Lymphoma

The most robust clinical data for **fimepinostat** comes from studies on relapsed/refractory Diffuse Large B-Cell Lymphoma (DLBCL). The table below summarizes the key efficacy data from pooled analyses of Phase 1 and Phase 2 trials.

Study Detail	MYC-Altered Patients (Pooled Analysis)	Phase 2 Study (MYC-IHC $\geq 40\%$ )
<b>Patient Population</b>	Relapsed/Refractory (R/R) DLBCL and High-Grade B-Cell Lymphoma (HGBL) [1] [2]	R/R DLBCL/HGBL with MYC protein expression $\geq 40\%$ [2]
<b>Objective Response Rate (ORR)</b>	22% (14 out of 63 patients) [2]	15% [2]
<b>Response Breakdown</b>	9 Complete Responses (CR), 10 Partial Responses (PR) across all 105 patients in studies [1]	Information not specified in sources

Study Detail	MYC-Altered Patients (Pooled Analysis)	Phase 2 Study (MYC-IHC ≥40%)
<b>Duration of Response (DOR)</b>	Median DOR of <b>13.6 months</b> in MYC-altered patients; some responses ongoing at data cut-off [1]	Information not specified in sources
<b>Key Findings</b>	Responses can require multiple cycles (median time to first response was 2.5 months). Patients with lower disease burden derived greater clinical benefit [1].	Led to exploratory analyses that identified a 3-protein biomarker signature with high predictive value [2].

## Preclinical Evidence Across Solid Tumors

Preclinical studies indicate that **fimepinostat**'s potential extends beyond lymphoma to various solid tumors characterized by MYC dysregulation or platinum resistance, as summarized below.

Cancer Type	Experimental Model	Key Findings on Efficacy & Mechanism
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### | Small Cell Lung Cancer (SCLC) | - In vitro cell lines

- Genetically engineered mouse models (GEMM)
- Patient-derived xenografts (PDX) [3] | - Overcomes **platinum resistance** driven by MYC [3].
- Single-agent activity comparable to platinum-etoposide chemotherapy [3].
- **Synergistic effect** when combined with platinum-etoposide, significantly increasing survival in mice [3]. || **Pleural Mesothelioma** | - Panel of 22 PM cell lines (2D and 3D models)
- Isogenic cisplatin-sensitive/resistant cell pairs [4] | - High sensitivity linked to **c-Myc expression** and **MYC gene amplification** [4].
- Effective in **cisplatin-insensitive** cell lines [4].
- **Synergistic effect** with cisplatin, even in resistant cells [4]. || **Hepatocellular Carcinoma (HCC)** | - HCC cell lines in 3D culture
- Primary HCC cells
- Mouse xenograft models [5] | - Potent inhibitory effect in vitro and in vivo [5].
- Mechanism involves inhibition of **PI3K/AKT/mTOR** pathway and **downregulation of c-Myc** [5]. || **Endometrial Cancer** | - EC cell lines in vitro
- Xenograft models in mice [6] | - Inhibits tumor growth and increases mouse survival [6].

- Restores progesterone receptor expression, potentially re-sensitizing tumors to hormone therapy [6]. |

## Key Experimental Protocols

For researchers looking to replicate or design related studies, here are the methodologies cited in the search results.

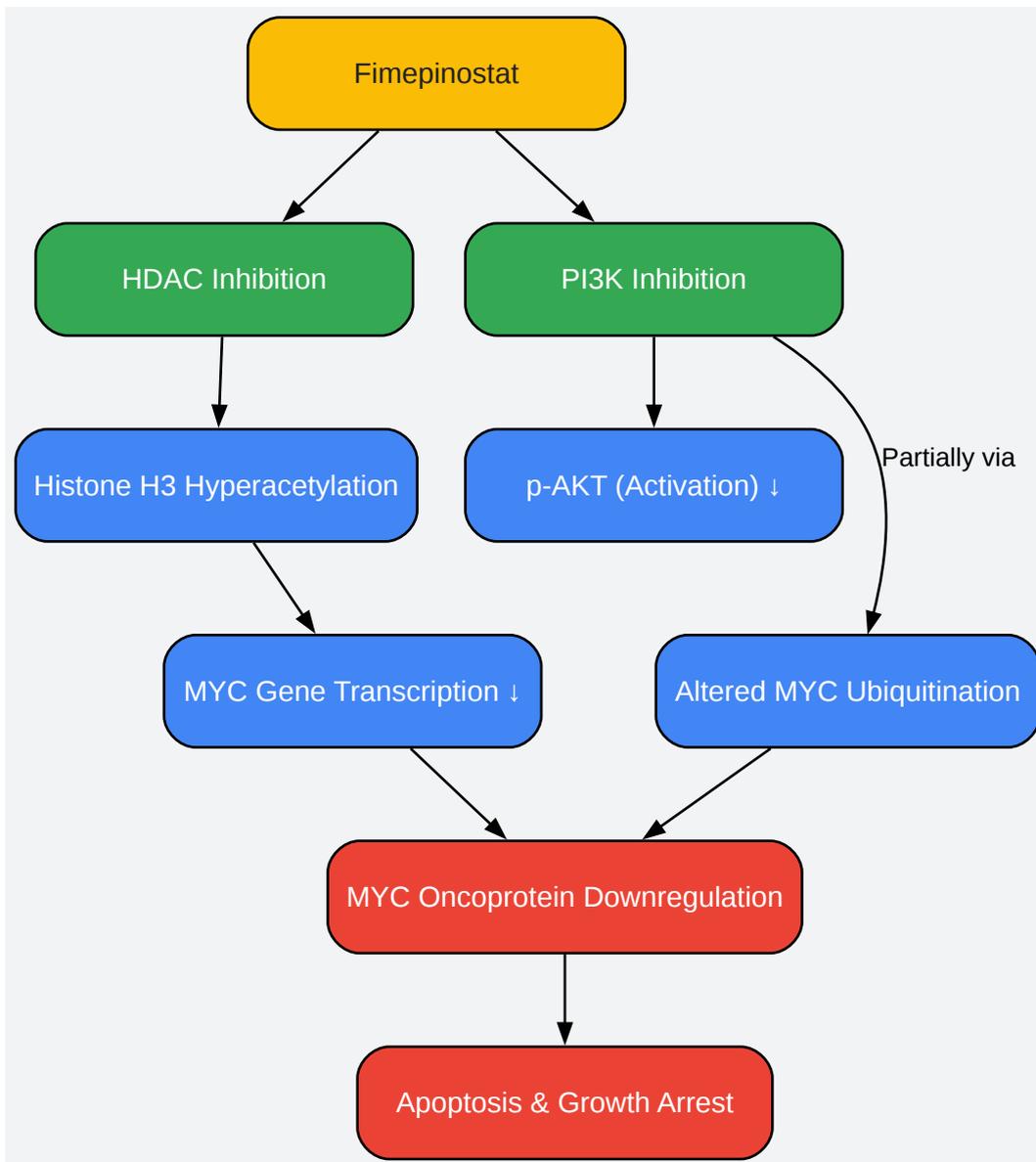
- **In Vitro Drug Screening (SCLC) [3]:** A high-throughput screen was performed using 355 kinase inhibitors. Cells were plated in 384-well plates and treated with compounds. Viability was assessed after 7 days using **Alamar blue fluorescence**. Hits were identified by a Z-score lower than -3.
- **In Vivo Efficacy Studies (SCLC & Endometrial Cancer) [3] [6]:**
  - **SCLC:** Efficacy was tested in transplant models (cell line-derived and PDX) and an autochthonous GEMM. **Fimepinostat (70 mg/kg)** was administered daily orally. In combination studies, it was given with weekly carboplatin and etoposide [3].
  - **Endometrial Cancer:** Xenograft models were established in mice on different diets. The drug was formulated in **30% Captisol** and administered according to Curis guidelines [6].
- **Mechanism Investigation [3] [6]:** Standard **Western blotting** was used to analyze protein expression and pathway modulation. Key targets examined include MYC protein levels, phosphorylated AKT (pAkt), acetylated histone H3, and apoptosis markers.

## Mechanism of Action and Pathway

**Fimepinostat** is a first-in-class, oral, dual inhibitor of **HDAC (class I and II) and PI3K (class I  $\alpha$ ,  $\beta$ ,  $\delta$ )** [4] [7]. In the context of MYC-driven cancers, it targets the oncoprotein through multiple mechanisms:

- **Transcriptional Inhibition:** Suppresses MYC gene transcription [1].
- **Post-Translational Regulation:** Enhances proteasomal degradation of the MYC protein, partly by inhibiting PI3K-mediated ubiquitination [1].
- **Pathway Synergy:** Concurrent HDAC and PI3K inhibition disrupts complementary oncogenic pathways, leading to greater downregulation of MYC and associated genes than either approach alone [4].

The diagram below illustrates this multi-modal mechanism of action.



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## Interpretation and Research Implications

- **Patient Selection Biomarkers:** The data strongly support **MYC alteration** as a key biomarker for patient selection in lymphoma [1] [2]. Further research is needed to validate biomarkers in solid tumors.
- **Overcoming Treatment Resistance:** **Fimepinostat** shows particular promise in **platinum-resistant SCLC** and **cisplatin-resistant mesothelioma**, positioning it as a potential strategy for treating refractory disease [3] [4].

- **Rational Combination Therapies:** The observed synergy with standard chemotherapy (e.g., platinum-etoposide in SCLC) supports the development of rational combination regimens to improve depth and duration of response [3] [4].

In summary, the validation data for **fimepinostat** in MYC-altered diseases is multi-faceted, encompassing confirmed clinical activity in lymphoma and compelling pre-clinical evidence across several solid tumors, particularly in the context of therapy resistance.

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## References

1. A Pooled Analysis of Relapsed/Refractory Diffuse Large B-Cell Lymphoma Patients Treated with the Dual PI3K and HDAC Inhibitor Fimepinostat (CUDC-907), Including Patients with MYC-Altered Disease - ScienceDirect [sciencedirect.com]
2. Fimepinostat (CUDC-907) in patients with relapsed/refractory diffuse large B cell and high-grade B-cell lymphoma: report of a phase 2 trial and exploratory biomarker analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
3. MYC drives platinum resistant SCLC that is overcome by ... [pmc.ncbi.nlm.nih.gov]
4. Dual HDAC and PI3K Inhibitor CUDC-907 Inhibits Growth of ... [pmc.ncbi.nlm.nih.gov]
5. Therapeutic Potential of CUDC-907 (Fimepinostat) for ... [pmc.ncbi.nlm.nih.gov]
6. Dual PI3K and HDAC inhibitor, CUDC-907, effectively ... [frontiersin.org]
7. Fimepinostat [curis.com]

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